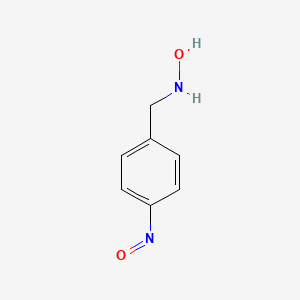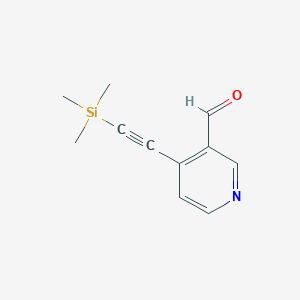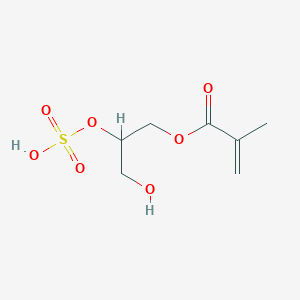
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O6S It is a derivative of methacrylic acid and contains both hydroxyl and sulfooxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 3-hydroxy-2-(sulfooxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(sulfooxy)propyl 2-methylprop-2-enoate.
Reduction: Formation of 3-hydroxy-2-(hydroxy)propyl 2-methylprop-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and chemical characteristics.
Biology and Medicine: It serves as a building block for the synthesis of bioactive molecules and drug delivery systems.
Industry: The compound is employed in the production of coatings, adhesives, and sealants due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate involves its functional groups interacting with various molecular targets. The hydroxyl group can form hydrogen bonds, while the sulfooxy group can participate in ionic interactions. These interactions enable the compound to modify the properties of polymers and materials, enhancing their performance in specific applications.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-(sulfooxy)propanoic acid: Similar structure but with an additional hydroxyl group.
Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester: Contains an anilino group instead of a sulfooxy group.
3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group instead of a sulfooxy group.
Uniqueness
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate is unique due to its combination of hydroxyl and sulfooxy functional groups, which provide distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical interactions and stability.
Properties
CAS No. |
371966-80-2 |
|---|---|
Molecular Formula |
C7H12O7S |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
(3-hydroxy-2-sulfooxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O7S/c1-5(2)7(9)13-4-6(3-8)14-15(10,11)12/h6,8H,1,3-4H2,2H3,(H,10,11,12) |
InChI Key |
QAZPTQHCDRZMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


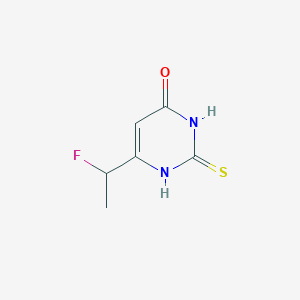
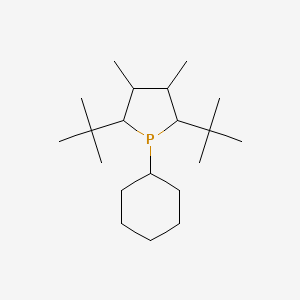
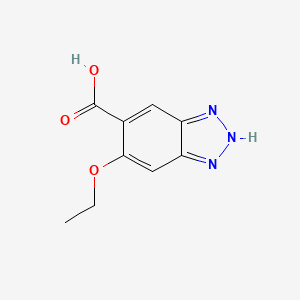
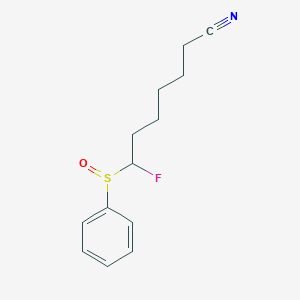
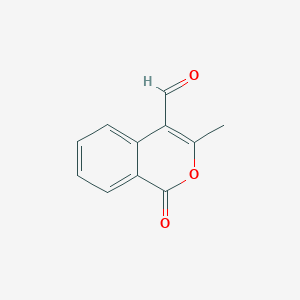
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
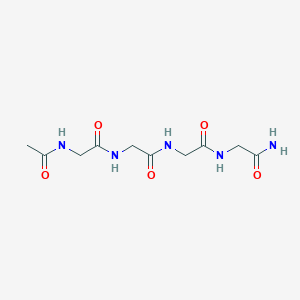
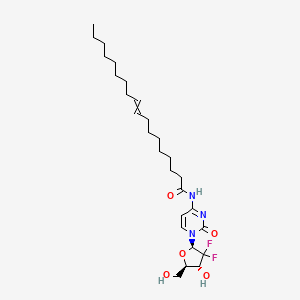
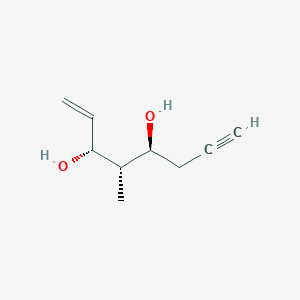
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
